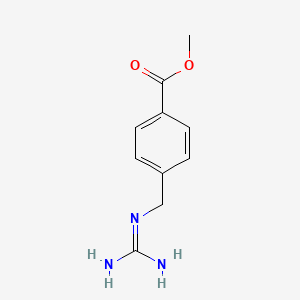

Methyl 4-(guanidinomethyl)benzoate

Description

Overview of Guanidine-Containing Benzoates in Chemical Biology

The guanidine (B92328) group, characterized by the formula HNC(NH₂)₂, is a nitrogen-rich functional group that is typically protonated at physiological pH to form the highly stable, planar, and resonant guanidinium (B1211019) cation. wikipedia.org This cation's ability to form strong, directional hydrogen bonds and electrostatic interactions has made it a cornerstone in the design of molecules that interact with biological targets. nih.gov In nature, this moiety is famously found in the side chain of the amino acid arginine, where it plays a crucial role in protein structure and function, including enzyme catalysis and protein-protein interactions. wikipedia.org

When incorporated into a benzoate (B1203000) scaffold, the guanidine group imparts unique physicochemical properties to the resulting molecule. Guanidine-containing benzoates are a class of compounds investigated for a wide range of biological activities. nih.gov The benzene (B151609) ring provides a rigid framework that can be functionalized, while the guanidinium group often serves as a "bioisostere" of the protonated amino group in lysine (B10760008) or the guanidinium group in arginine, enabling it to interact with specific recognition pockets in enzymes and receptors. nih.gov This mimicry is a key strategy in drug design. Consequently, these compounds have been explored as enzyme inhibitors, antithrombotic agents, and for other therapeutic applications. nih.govnih.gov The synthesis of diverse guanidine-containing molecules is considered of great importance for the development of novel therapeutic agents. nih.gov

Historical Context of Methyl 4-(guanidinomethyl)benzoate in Scientific Literature

The scientific interest in this compound is closely tied to the broader investigation of guanidine derivatives as inhibitors of serine proteases, particularly trypsin. Trypsin, a digestive enzyme, specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. The positively charged guanidinium group of an inhibitor can mimic the arginine side chain, allowing it to bind effectively to the enzyme's S1 specificity pocket.

Early research into synthetic protease inhibitors identified compounds with guanidino or amidino groups as effective binders. A notable related compound, [N,N-dimethylcarbamoyl-methyl 4-(4-guanidinobenzoyloxy)-phenylacetate] methanesulfate (also known as Camostat or FOY-305), was developed as a potent protease inhibitor. nih.gov Research on simpler "inverse substrates," such as m-(guanidinomethyl)phenyl esters, further established the utility of the guanidinomethylphenyl scaffold for trypsin-catalyzed peptide synthesis, where these molecules act as acyl donors. nih.gov

More recently, a significant application for derivatives of this compound has emerged in the field of bioconjugation and medical imaging. The development of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) highlighted the value of the core structure. nih.govnih.gov [*I]SGMIB is a radioiodination agent used for labeling monoclonal antibodies and other proteins that undergo internalization by cells. nih.govnih.gov The guanidinomethylbenzoate moiety in SGMIB is designed to be retained within the cell after the antibody is internalized and broken down, allowing for more accurate and higher-contrast imaging of tumors. nih.gov This application underscores the evolution of research from simple enzyme inhibition to the creation of sophisticated tools for biomedical research and diagnostics.

Fundamental Research Questions Pertaining to this compound

The study of this compound and its derivatives is driven by several fundamental research questions:

Structure-Activity Relationship (SAR): A primary focus is to understand how the structural features of the guanidinomethyl-benzoate scaffold influence its binding affinity and specificity for target enzymes, particularly serine proteases. Researchers investigate how modifications to the benzoate ring or the guanidine group affect inhibitory potency. For instance, studies on isomeric compounds like N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB) aim to see how the position of the guanidinomethyl group impacts properties like synthesis yield and biological activity. nih.gov

Mechanism of Inhibition: A key question is the precise molecular mechanism by which these compounds inhibit proteases. Research aims to elucidate the binding mode and the specific interactions (hydrogen bonds, electrostatic interactions) between the guanidinium group and the amino acid residues in the enzyme's active site.

Synthetic Accessibility and Derivatization: How can this compound be synthesized efficiently, and how can it be used as a versatile building block for more complex molecules? Developing efficient synthetic routes, often starting from precursors like Methyl 4-(aminomethyl)benzoate, is crucial for its availability for research and development. google.com Furthermore, its role as a scaffold for creating agents like [*I]SGMIB for protein labeling continues to be an active area of investigation. nih.gov

Bioconjugation and Cellular Fate: For applications in radio-labeling, a central question is how the guanidinomethylbenzoate moiety influences the biodistribution and cellular retention of the labeled protein. nih.gov Understanding these properties is critical for designing more effective diagnostic and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(diaminomethylideneamino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 | |

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736080-30-1 | |

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Methyl 4 Guanidinomethyl Benzoate and Its Analogues

Synthetic Routes to Key Precursors: Methyl 4-(aminomethyl)benzoate

The synthesis of the pivotal intermediate, methyl 4-(aminomethyl)benzoate, can be achieved through several established chemical pathways. These routes offer flexibility in terms of starting materials and reaction conditions.

| Reagents | Catalyst | Solvent | Conditions | Yield | Reference |

| 4-(aminomethyl)benzoic acid, Methanol (B129727) | Hydrochloric acid | Methanol | Reflux | >85% | google.com |

| 4-aminobenzoic acid, Methanol | Sulfuric acid | Methanol | Reflux | 64% | biomedres.us |

Catalytic Hydrogenation Methods

Catalytic hydrogenation presents an alternative approach to methyl 4-(aminomethyl)benzoate, starting from various functionalized precursors. google.com One common method involves the reduction of methyl 4-cyanobenzoate. This reaction is typically performed using a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

Other precursors that can be catalytically hydrogenated to the desired product include oximes and imines derived from methyl 4-formylbenzoate (B8722198). google.comgoogle.com The oxime can be prepared by reacting methyl 4-formylbenzoate with hydroxylamine. google.com Subsequent reduction of the oxime or the corresponding imine (formed by reaction with ammonia) yields methyl 4-(aminomethyl)benzoate. google.com These methods are advantageous as they often proceed with high selectivity and under relatively mild conditions.

| Precursor | Reagents for Precursor Synthesis | Hydrogenation Catalyst | Key Conditions | Reference |

| Methyl 4-cyanobenzoate | - | Raney Nickel or Palladium/Carbon | Hydrogen gas | google.com |

| Methyl 4-formylbenzoate oxime | Methyl 4-formylbenzoate, Hydroxylamine | Nickel | Hydrogen gas | google.comgoogle.com |

| Methyl 4-formylbenzoate imine | Methyl 4-formylbenzoate, Ammonia (B1221849) | Raney Nickel | Hydrogen gas | google.com |

Halogen/Amine Exchange Reactions

A less common but viable route involves a halogen/amine exchange reaction. google.com This method utilizes methyl 4-(chloromethyl)benzoate as the starting material, which is then reacted with a source of ammonia to replace the chlorine atom with an amino group. While conceptually straightforward, this method can be challenging due to the potential for side reactions, such as over-alkylation, and may require harsh reaction conditions. google.com

Formation of the Guanidinomethyl Moiety in Methyl 4-(guanidinomethyl)benzoate

The transformation of the primary amine in methyl 4-(aminomethyl)benzoate to the corresponding guanidine (B92328) is a critical step in the synthesis of the target compound. This is typically achieved through a guanidinylation reaction with a suitable reagent.

Reaction with Pyrazole-1-carboxamidine Hydrochloride

A widely used and effective reagent for the guanidinylation of primary amines is 1H-pyrazole-1-carboxamidine hydrochloride. sigmaaldrich.comsemanticscholar.org This compound readily reacts with primary amines, such as the aminomethyl group in methyl 4-(aminomethyl)benzoate, to form a guanidinium (B1211019) salt. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the elimination of pyrazole. This method is favored for its reliability and the commercial availability of the reagent. sigmaaldrich.com Variations of this reagent, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, can also be employed, sometimes offering advantages in terms of reactivity and ease of purification. researchgate.net More advanced, protected pyrazole-carboxamidine reagents have also been developed for use in complex syntheses, particularly in peptide chemistry. sigmaaldrich.com

Derivatization Strategies for Functionalized Analogues of this compound

The core structure of this compound offers several sites for chemical modification to generate a library of functionalized analogues. These derivatization strategies are a cornerstone of drug discovery and materials science, allowing for the fine-tuning of a molecule's properties. biomedres.usbiomedres.usresearchgate.netnih.govmdpi.com

General strategies for creating analogues include:

Modification of the Benzoate (B1203000) Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters, amides, or other functional groups. This allows for the introduction of different alkyl, aryl, or heterocyclic groups to probe structure-activity relationships.

Substitution on the Aromatic Ring: The benzene (B151609) ring can be further functionalized with various substituents, such as halogens, alkyl groups, or nitro groups, through electrophilic aromatic substitution reactions. These modifications can influence the electronic properties and steric profile of the molecule.

Modification of the Guanidinium Group: While the guanidinium group is often crucial for biological activity, it can be modified. This includes the introduction of substituents on the nitrogen atoms, although this can be synthetically challenging. The synthesis of analogues with protected guanidine functionalities is also a common strategy in multi-step syntheses. sigmaaldrich.com

Introduction of Bulky or Functional Groups: The addition of larger chemical moieties to various parts of the molecule can enhance binding to biological targets or alter physical properties like solubility. biomedres.usbiomedres.us For instance, linking the benzoate core to other cyclic systems or pharmacophores is a common approach in medicinal chemistry. researchgate.netacs.org

These derivatization approaches enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds with tailored properties.

Synthesis of N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate ([*I]SGMIB) and its Isomers

The synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) is a critical process for developing radio-iodination agents used in labeling proteins and peptides that internalize upon binding to their target receptors. capes.gov.brnih.gov The procedure typically involves the radio-iodination of a tin precursor, N-succinimidyl 4-[N¹,N²-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB). capes.gov.brresearchgate.net This precursor is first converted to its radioiodinated and protected form, [I]Boc-SGMIB. capes.gov.br The guanidino group is protected with tert-butyloxycarbonyl (Boc) groups, which are subsequently removed by treatment with trifluoroacetic acid (TFA) to yield the final product, [I]SGMIB. nih.gov The entire synthesis and purification process is completed in approximately 140 minutes. nih.gov

However, the synthesis of [*I]SGMIB often results in low radiochemical yields, a problem attributed to the steric hindrance from the bulky Boc-protected guanidinomethyl group located at the ortho position relative to the trimethylstannyl group. nih.gov To address this limitation, an isomeric compound, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB), was developed. nih.gov In this isomer, the guanidinomethyl group is moved to the meta position, which significantly improves reaction yields. nih.gov

The synthesis of the tin precursor for the iso-isomer, N-succinimidyl 3-((1,2-bis(tert-butoxycarbonyl)guanidino)methyl)-5-(trimethylstannyl)benzoate (Boc₂-iso-SGMTB), has been achieved through various routes. nih.gov One method begins with the intermediate compound 5, which undergoes a Stille reaction with hexamethyl ditin and a palladium catalyst to produce compound 8. This is followed by alkaline hydrolysis to yield the acid (compound 9), which is then re-esterified with N-hydroxysuccinimide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to give the final tin precursor 10. nih.gov

The radioiododestannylation reaction for both isomers is typically carried out using an oxidant. nih.gov While tert-butyl hydroperoxide (TBHP) in chloroform (B151607) has been used, employing N-chlorosuccinimide (NCS) as the oxidant in methanol has been shown to produce significantly higher radiochemical yields. nih.gov

Table 1: Comparison of Radiochemical Yields for SGMIB Isomers

| Compound | Precursor Amount | Reaction Time | Radiochemical Yield (%) | Oxidant/Solvent System | Reference |

|---|---|---|---|---|---|

| Boc₂-[¹³¹I]SGMIB | 50 µg | 30 min | 56.5 ± 5.5 | TBHP/Chloroform | nih.gov |

| Boc₂-iso-[¹³¹I]SGMIB | 25 µg | 1 h | 53.5 ± 5.9 | TBHP/Chloroform | nih.gov |

| Boc₂-iso-[¹³¹I]SGMIB | 50 µg | 1 h | 61.0 ± 3.6 | TBHP/Chloroform | nih.gov |

| Boc₂-iso-[¹³¹I]SGMIB | 100 µg | 1 h | 64.0 ± 2.7 | TBHP/Chloroform | nih.gov |

| Boc₂-iso-[¹³¹I]SGMIB | 200 µg | 1 h | 70.7 ± 2.0 | TBHP/Chloroform | nih.gov |

| [¹³¹I]SGMIB | N/A | N/A | 69.2 ± 4.2 | NCS/Methanol | nih.gov |

| iso-[¹³¹I]SGMIB | N/A | N/A | 84.0 ± 4.5 | NCS/Methanol | nih.gov |

Synthesis of N-Succinimidyl 3-((4-(4-fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate (SFBTMGMB) and Related Fluorinated Analogues

The development of residualizing labels for ¹⁸F-labeling of internalizing biomolecules led to the design of N-succinimidyl 3-((4-(4-fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate (SFBTMGMB), an analogue of SGMIB. nih.govrsc.orgresearchgate.net The synthesis of its radiolabeled form, [¹⁸F]SFBTMGMB, is achieved through a multi-step process that capitalizes on click chemistry. nih.govrsc.org

The key step is the click reaction between an azide (B81097) precursor and [¹⁸F]fluorohexyne, which produces the Boc-protected intermediate, N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(bis-Boc-guanidinomethyl)benzoate ([¹⁸F]SFBTMGMB-Boc₂). nih.govrsc.org This reaction yields the product in an average decay-corrected radiochemical yield of 8.5 ± 2.8%. nih.govnih.gov The synthesis of the required [¹⁸F]fluorohexyne precursor can be optimized to manage side reactions like hydrolysis and β-elimination. nih.gov Following the click reaction and HPLC purification, the Boc protecting groups are removed to yield the final [¹⁸F]SFBTMGMB. nih.govrsc.org The total synthesis time, including purification, is approximately 100 minutes. nih.gov

The synthesis of the non-radioactive SFBTMGMB standard and its azide precursor has been approached in two ways. nih.gov

Approach 1: Compound 5 is converted to compound 6 via a click reaction with 6-fluorohex-1-yne. The subsequent removal of the trimethylsilylethyl (TMSE) protecting group from 6 and in situ re-esterification with N-hydroxysuccinimide results in the protected standard 8. nih.gov

Approach 2: The azide precursor 7 is directly subjected to a click reaction to obtain compound 8. nih.gov

The final deprotected compound, SFBTMGMB (9), is obtained in high yield (96%) through TFA-mediated deprotection of the fully protected intermediate 8. nih.gov

Table 2: Synthesis and Yields for SFBTMGMB and its Precursors

| Reaction Step | Product | Yield | Reference |

|---|---|---|---|

| Click reaction of azide precursor and [¹⁸F]fluorohexyne | [¹⁸F]SFBTMGMB-Boc₂ | 8.5 ± 2.8% (decay-corrected radiochemical yield) | nih.govrsc.orgnih.gov |

| Deprotection of compound 8 | SFBTMGMB (9) | 96% | nih.gov |

| Click reaction of compound 5 with 6-fluorohex-1-yne | Compound 6 | 54% | nih.gov |

| TMSE removal from 6 and re-esterification | Compound 8 | 40% (for two steps) | nih.gov |

| Click reaction of azide 7 | Compound 8 | 44% | nih.gov |

The synthesis of fluorinated analogues is a significant area of research as the introduction of fluorine atoms can confer unique and beneficial properties to organic compounds. nih.gov While fluorinated natural products are rare, enzymatic and semi-synthetic methods are being developed to create complex fluorinated molecules with enhanced medicinal properties. nih.govucd.ie

Investigative Applications in Molecular Imaging and Targeted Radiopharmaceutical Therapy

Development of Radiolabeled Prosthetic Agents Incorporating Methyl 4-(guanidinomethyl)benzoate Analogues

The design of prosthetic agents based on the this compound scaffold is driven by the need for "residualizing" labels. When a radiolabeled biomolecule binds to its target on a cell surface and is subsequently internalized, it is often degraded within the cell's lysosomes. Non-residualizing labels can be cleaved and effluxed from the cell, leading to a loss of signal at the target site. In contrast, residualizing labels, such as those derived from guanidinomethylbenzoate, are designed to be trapped within the cell after the degradation of the biomolecule, thereby enhancing the radioactive signal at the target tissue.

N-Succinimidyl 4-guanidinomethyl-3-iodobenzoate ([I]SGMIB) is a well-established prosthetic agent for radioiodination that has demonstrated significant advantages for labeling internalizing proteins. nih.gov The synthesis of [I]SGMIB involves the radioiodination of a tin precursor, followed by conjugation to the biomolecule of interest. This method has been shown to enhance tumor targeting compared to direct electrophilic radioiodination methods. nih.gov For instance, labeling the anti-epidermal growth factor receptor variant III (EGFRvIII)-reactive monoclonal antibody (mAb) L8A4 with [¹³¹I]SGMIB resulted in significantly higher intracellular retention of radioactivity in tumor cells compared to the directly labeled mAb. nih.gov This led to a substantial tumor-targeting advantage for internalizing vectors labeled with the SGMIB prosthetic group. nih.gov

However, the synthesis of [¹³¹I]SGMIB can be hampered by low radiochemical yields, a challenge attributed to steric hindrance from the Boc-protected guanidinomethyl group positioned ortho to the tin moiety. To address this, an isomeric compound, N-succinimidyl 3-guanidinomethyl-5-[¹³¹I]iodobenzoate (iso-[¹³¹I]SGMIB), was developed. nih.gov By moving the bulky guanidinomethyl group from the ortho to the meta position, a significant improvement in radioiodination yields was achieved. nih.gov

| Prosthetic Agent | Precursor | Radioiodination Yield | Reference |

| Boc₂-[¹³¹I]SGMIB | Boc₂-SGMTB | 56.5 ± 5.5% | nih.gov |

| Boc₂-iso-[¹³¹I]SGMIB | Boc₂-iso-SGMTB | 70.7 ± 2.0% | nih.gov |

While the conjugation efficiency of iso-[¹³¹I]SGMIB to both a nanobody (5F7) and trastuzumab was slightly higher than that of [¹³¹I]SGMIB, the difference was not statistically significant. nih.gov Interestingly, internalization assays revealed that while both isomers showed similar residualizing capacity over 6 hours, by 24 hours, the intracellularly retained radioactivity for iso-[¹³¹I]SGMIB-labeled biomolecules was lower. nih.gov

Fluorine-18 is a positron-emitting radionuclide with ideal physical properties for positron emission tomography (PET) imaging. nih.gov The development of ¹⁸F-labeled prosthetic agents based on the guanidinomethylbenzoate scaffold aims to combine the favorable imaging characteristics of ¹⁸F with the residualizing properties of the guanidinomethyl group.

One such agent is N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate ([¹⁸F]SFBTMGMB). rsc.org This prosthetic group is designed for the ¹⁸F-labeling of internalizing biomolecules. The synthesis of its precursor, N-succinimidyl 3-((4-(4-[¹⁸F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(bis-Boc-guanidinomethyl)benzoate ([¹⁸F]SFBTMGMB-Boc₂), is achieved through a click reaction between an azide (B81097) precursor and [¹⁸F]fluorohexyne. rsc.org

Despite its promise, the initial synthesis of [¹⁸F]SFBTMGMB suffered from modest radiochemical yields. nih.gov To address this and improve hydrophobicity, a novel prosthetic agent, N-succinimidyl 3-(1-(2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)-5-(guanidinomethyl)benzoate ([¹⁸F]RL-III), was developed. nih.gov While this newer agent showed improved radiochemical yields, further enhancements are considered necessary for practical application. nih.gov

Bioconjugation Techniques for Coupling Radiotracers to Biomolecules

The attachment of radiolabeled prosthetic groups, such as those derived from this compound, to biomolecules is a critical step in the creation of targeted radiopharmaceuticals. researchgate.net This process, known as bioconjugation, must be carefully controlled to ensure that the biological activity of the targeting molecule is preserved. researchgate.net

Single-domain antibody fragments (sdAbs), also known as Nanobodies, are small (approximately 15 kDa) antibody fragments derived from camelid heavy-chain-only antibodies. nih.govmdpi.com Their small size, high affinity, and stability make them ideal candidates for molecular imaging and therapy. nih.govmdpi.com

The conjugation of radiolabeled guanidinomethylbenzoate derivatives to sdAbs has been extensively investigated. For example, the anti-HER2 nanobody 5F7 has been successfully labeled with ¹⁸F using [¹⁸F]SFBTMGMB. rsc.org The resulting radiolabeled nanobody retained its ability to bind to HER2-expressing cancer cells. rsc.org Similarly, the anti-HER2 nanobody 5F7GGC was radioiodinated using [*I]SGMIB, leading to a conjugate with improved tumor-targeting potential compared to other labeling methods. nih.govresearchgate.net

A key consideration in the development of radiolabeled sdAbs is their tendency for high kidney retention, which can limit their therapeutic applications. nih.gov The choice of labeling agent can influence this, as demonstrated by the favorable results obtained when sdAbs were labeled with [*I]SGMIB, which combines good tumor residualization with radiolabeled catabolites that are rapidly excreted by the kidneys. researchgate.net

| Nanobody | Prosthetic Agent | Conjugation Efficiency | Binding Affinity (Kd) | Reference |

| Anti-HER2 5F7 | [¹⁸F]SFBTMGMB | 31.2 ± 6.7% | 4.7 ± 0.9 nM | rsc.org |

| Anti-HER2 5F7GGC | [*I]SGMIB | 50.4 ± 3.6% | 1.5 ± 0.5 nM | nih.gov |

The principles of bioconjugation with guanidinomethylbenzoate derivatives also apply to larger biomolecules like monoclonal antibodies (mAbs) and peptides. acs.org These molecules are widely used in oncology for both diagnostic imaging and therapy. acs.orgnih.gov

The conjugation of [I]SGMIB and its isomer, iso-[I]SGMIB, to the anti-HER2 mAb trastuzumab has been demonstrated. nih.gov The reaction typically involves adding a solution of the protein in a suitable buffer to the dried prosthetic agent. nih.gov The labeled protein is then purified using methods like gel filtration. nih.gov

The choice of conjugation strategy is crucial for preserving the immunoreactivity of the antibody. acs.org Most conventional methods target the primary amine groups of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues. snmjournals.org Site-specific conjugation methods are gaining attention as they can lead to more homogeneous and well-defined radiotracer populations. figshare.comkcl.ac.uk

Preclinical Assessment of Radiolabeled this compound Conjugates

Preclinical evaluation is a critical step in the development of new radiopharmaceuticals. This involves in vitro studies using cell cultures and in vivo studies in animal models to assess the binding affinity, internalization, and biodistribution of the radiolabeled conjugate.

In vitro assays, such as the Lindmo assay, are used to determine the immunoreactive fraction of the radiolabeled antibody, ensuring that the conjugation process has not compromised its ability to bind to its target. nih.gov Internalization assays, often performed in a paired-label format, compare the intracellular retention of radioactivity for different labeling methods. For example, internalization assays with the anti-HER2 nanobody 5F7GGC showed that [*I]SGMIB-labeled nanobody had up to 1.5-fold higher intracellular retention of radioactivity compared to other labeling methods. nih.gov

In vivo biodistribution studies in tumor-bearing mice are essential for evaluating the tumor-targeting efficacy and clearance profile of the radiolabeled conjugate. Studies with [*I]SGMIB-labeled anti-HER2 nanobody 5F7GGC demonstrated high tumor uptake, which was significantly reduced by blocking with trastuzumab, confirming the HER2-specificity of the localization. nih.gov Furthermore, this conjugate showed rapid clearance from normal organs, leading to high tumor-to-normal organ ratios. nih.gov

| Labeled Nanobody | Tumor Uptake (Peak) | Tumor-to-Blood Ratio (24h) | Tumor-to-Kidney Ratio (24h) | Reference |

| [*I]SGMIB-5F7GGC | 24.50 ± 9.89% ID/g | >50:1 | 5.2 ± 1.5 | nih.gov |

These preclinical findings underscore the potential of radiolabeled this compound conjugates as effective agents for targeted molecular imaging and radiotherapy.

This compound: A Key Player in Advanced Radiopharmaceutical Research

This compound and its derivatives are proving to be instrumental in the evolution of molecular imaging and targeted radiopharmaceutical therapies. These compounds serve as critical components in the development of sophisticated diagnostic and therapeutic agents, particularly in the realm of oncology. Their unique chemical properties allow for the stable attachment of radionuclides to targeting molecules, such as monoclonal antibodies, enabling precise delivery of radiation to cancer cells.

The investigative applications of this compound derivatives are centered on their use as bifunctional chelating agents. These agents facilitate the labeling of biologically active molecules with radioisotopes for both imaging and therapeutic purposes.

In Vitro Internalization Studies of Radiolabeled Bioconjugates

In the laboratory setting, in vitro internalization studies are crucial for evaluating the efficacy of newly developed radiolabeled bioconjugates. These studies assess the ability of the radiolabeled molecule to bind to its target on the cell surface and subsequently be internalized by the cell.

A key derivative, N-succinimidyl 4-guanidinomethyl-3-[¹³¹I]iodobenzoate ([¹³¹I]SGMIB), has been instrumental in these studies. When conjugated to monoclonal antibodies (mAbs) like L8A4, which targets the epidermal growth factor receptor variant III (EGFRvIII), significantly higher intracellular retention of radioactivity is observed in tumor cells compared to direct radiolabeling methods. nih.gov This enhanced retention is a critical factor for the effectiveness of radionuclide therapies.

Paired-label internalization assays using HER2-expressing BT474 breast carcinoma cells have been employed to compare different labeling agents. nih.gov For instance, studies comparing isomeric forms of SGMIB have revealed differences in intracellular retention over time. While initial internalization rates may be similar, variations in the chemical structure can affect the long-term retention of the radiolabel within the cell. nih.gov Specifically, at 24 hours post-incubation, the radioactivity retained intracellularly for a nanobody labeled with iso-[¹³¹I]SGMIB was lower than that of its counterpart labeled with [¹²⁵I]SGMIB. nih.gov

These in vitro studies provide essential data on the intracellular trafficking and fate of the radiolabeled bioconjugates, guiding the selection and optimization of candidates for further preclinical and clinical development.

In Vivo Biodistribution and Tumor Targeting in Xenograft Models

Following promising in vitro results, the next step involves evaluating the radiolabeled bioconjugates in living organisms, typically in xenograft models where human tumors are grown in immunodeficient mice. nih.govnih.govresearchgate.netresearchgate.net These in vivo studies provide critical information on the biodistribution, tumor targeting capabilities, and clearance of the radiopharmaceutical.

Paired-label biodistribution studies in athymic mice with U87MGdeltaEGFR xenografts have been conducted to compare the in vivo behavior of L8A4 mAb labeled with different radiohalogens using the SGMIB linker. duke.edu These studies revealed nearly identical uptake of both astatine-211 (B1237555) (²¹¹At) and iodine-131 (B157037) (¹³¹I) in tumor tissues over a 24-hour period. duke.edu This indicates that the guanidinomethylbenzoate linker provides stable attachment for different radiohalogens, leading to consistent tumor targeting.

Biodistribution of [²¹¹At]AB-3 in PC-3 Tumor-Bearing Mice

| Tissue | %ID/g (Mean ± SD) |

|---|---|

| Blood | 0.96 ± 0.11 |

| Liver | 1.13 ± 0.08 |

| Kidney | 2.53 ± 0.28 |

| Spleen | 0.42 ± 0.08 |

| Pancreas | 0.38 ± 0.05 |

| Stomach | 2.37 ± 0.71 |

| Intestine | 0.59 ± 0.09 |

| Lung | 1.14 ± 0.17 |

| Heart | 0.47 ± 0.05 |

| Muscle | 0.19 ± 0.03 |

| Bone | 0.41 ± 0.06 |

| Tumor | 1.05 ± 0.18 |

This table displays the biodistribution of [²¹¹At]AB-3 in various tissues of PC-3 tumor-bearing BALB/c nude mice. The values are presented as the percentage of injected dose per gram of tissue (%ID/g) and are shown as the mean ± standard deviation. Data from a study on astatine-211-labeled bombesin (B8815690) derivatives. jst.go.jp

Residualizing Properties of Radiolabeled Catabolites in Cellular and Preclinical Models

A significant advantage of using guanidinomethylbenzoate-based linkers is the "residualizing" nature of their radiolabeled catabolites. nih.govrsc.org After a radiolabeled antibody is internalized by a tumor cell and degraded within lysosomes, the resulting small, radiolabeled fragments (catabolites) must be retained within the cell for the therapeutic effect to be maximized.

The guanidine (B92328) group of SGMIB has a high pKa, ensuring it remains positively charged at the acidic pH of lysosomes. nih.gov This positive charge prevents the radiolabeled catabolites from crossing the lysosomal and cell membranes, effectively trapping the radioactivity inside the tumor cell. nih.govjst.go.jp This intracellular trapping leads to a higher cumulative radiation dose to the tumor, enhancing therapeutic efficacy. nih.govresearchgate.net

The development of novel residualizing labels based on this principle continues. For example, [¹⁸F]SFBTMGMB has been created for labeling internalizing biomolecules with fluorine-18, demonstrating the versatility of the guanidinomethylbenzoate template. rsc.org The ability to effectively trap different radioisotopes within tumor cells is a testament to the robust design of these residualizing agents. nih.govjst.go.jprsc.org

Therapeutic Potential in Targeted Alpha-Particle Therapy (TAT)

Targeted alpha-particle therapy (TAT) is a promising cancer treatment modality that utilizes alpha-emitting radionuclides. nih.govnih.govviamedica.plfrontiersin.orgresearchgate.net These radionuclides deliver highly potent, short-range radiation, making them ideal for killing isolated cancer cells and micrometastases with minimal damage to surrounding healthy tissue. nih.govnih.gov

Application of Astatine-211 Labeled Guanidinomethylbenzoate Conjugates

Astatine-211 (²¹¹At) is a particularly promising alpha-emitter for TAT due to its favorable decay characteristics. nih.govnih.gov Guanidinomethylbenzoate derivatives, such as N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB), have been developed to stably label internalizing antibodies with ²¹¹At. duke.edunih.gov

The synthesis of [²¹¹At]SAGMB from a tin precursor has been optimized to achieve good radiochemical yields. duke.edu This agent has been successfully conjugated to the L8A4 monoclonal antibody, demonstrating its utility for creating ²¹¹At-labeled immunoconjugates for TAT. duke.edu Preclinical studies have shown that these conjugates can effectively deliver a cytotoxic payload of ²¹¹At to tumor cells. oncotarget.commdpi.com

Mechanisms of Cytotoxicity in Preclinical Models

The primary mechanism of cytotoxicity for ²¹¹At-labeled conjugates is the induction of complex, difficult-to-repair DNA double-strand breaks by the emitted alpha particles. nih.gov This leads to cell death in the targeted cancer cells.

In preclinical models, the therapeutic efficacy of ²¹¹At-labeled antibodies has been demonstrated. For example, in tumor spheroid models, which mimic small, avascular tumors, ²¹¹At-labeled antibodies have been shown to cause a significant delay in tumor regrowth. nih.gov The high linear energy transfer of alpha particles makes them effective even against radioresistant tumors. frontiersin.org The combination of potent cytotoxicity and the targeted delivery afforded by guanidinomethylbenzoate-based linkers makes these agents highly promising for the future of cancer therapy. nih.gov

Enzymatic Modulation and Biochemical Target Investigations

Investigation of Methyl 4-(guanidinomethyl)benzoate as an Enzyme Inhibitor or Substrate

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the reactivity and potential for enzymatic interaction of the guanidinomethylphenyl group can be inferred from studies on closely related compounds. For instance, m-(guanidinomethyl)phenyl esters derived from N-(tert-butyloxycarbonyl)-amino acids have been synthesized and evaluated as acyl donor components in trypsin-catalyzed peptide synthesis. nih.gov The kinetic analysis of their hydrolysis by trypsin indicates that these compounds act as inverse substrates for the enzyme. nih.gov In this process, the enzyme recognizes and binds the guanidinomethylphenyl moiety, facilitating the transfer of the acyl group to an acceptor molecule. nih.gov This demonstrates the capacity of the guanidinomethylphenyl group to interact with the active site of a serine protease like trypsin.

Furthermore, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) as a radio-iodination agent for labeling proteins and peptides that undergo internalization highlights the chemical utility of the guanidinomethylbenzoate scaffold in bioconjugation and protein interaction studies. nih.gov The ability of this molecule to be coupled to proteins suggests that the core structure can be recognized and processed in biological systems. nih.gov

Characterization of Biotinidase Inhibition by Structural Analogues (e.g., Biotinyl-methyl 4-(amidomethyl)benzoate)

A significant area of investigation has been the inhibition of biotinidase (BTD) by structural analogs of biotin (B1667282). BTD is a crucial enzyme responsible for recycling the vitamin biotin from biocytin. medscape.com A notable inhibitor from this class is biotinyl-methyl 4-(amidomethyl)benzoate. Studies have shown this compound to be a potent competitive inhibitor of human biotinidase. nih.govnih.gov

In a high-throughput screening of various chemically synthesized biotin analogs, biotinyl-methyl 4-(amidomethyl)benzoate demonstrated the most significant inhibition of BTD, achieving an 80% reduction in enzyme activity at a 1 mM concentration. nih.gov Kinetic studies were performed to elucidate the mechanism of inhibition. By keeping the inhibitor concentration constant and varying the substrate concentration, it was determined that the inhibition is competitive. nih.gov For all inhibitors tested, including biotinyl-methyl 4-(amidomethyl)benzoate, the percentage of BTD inhibition decreased as the concentration of the substrate, N-(+)-biotinyl-p-aminobenzoate, was increased. nih.gov This is characteristic of competitive inhibition, where the inhibitor and substrate compete for the same active site on the enzyme.

The kinetic parameters Vmax (maximum reaction velocity), Km (Michaelis constant), and Ki (inhibition constant) were determined for a series of seven biotin analog inhibitors. The results for biotinyl-methyl 4-(amidomethyl)benzoate and other analogs were consistent with competitive inhibition. nih.gov Notably, biotinyl-methyl 4-(amidomethyl)benzoate exhibited a smaller Ki value compared to the other tested inhibitors, indicating a higher affinity for the biotinidase enzyme. nih.gov Importantly, this compound did not affect biotin transport in human cells, suggesting its specificity for biotin-related enzymatic processes. nih.govnih.gov

| Compound | % Inhibition (at 1 mM) | Inhibition Type | Ki (mM) |

| Biotinyl-methyl 4-(amidomethyl)benzoate | 80% | Competitive | < 0.5 |

| Biotinyl anilide | 26-80% | Competitive | > 0.5 |

| Biotinyl allylamide | 26-80% | Competitive | > 0.5 |

| Biotinyl N-methylanilide | 26-80% | Competitive | > 0.5 |

| Biotinyl 2-amido-pyridine | 26-80% | Competitive | > 0.5 |

| Biotinyl 4-amidophenylboronic acid | 26-80% | Competitive | > 0.5 |

| Biotinyl benzylamide | 26-80% | Competitive | > 0.5 |

Table 1: Inhibition of human biotinidase by biotinyl-methyl 4-(amidomethyl)benzoate and other synthetic biotin analogs. Data sourced from Kobza et al. (2008). nih.govnih.gov

Investigations of Related Guanidinobenzoyloxy-Containing Protease Inhibitors

The guanidinobenzoate moiety is a key feature in a number of well-studied protease inhibitors. wikipedia.org These inhibitors are typically recognized by proteases that cleave peptide bonds after basic amino acid residues like arginine.

Prominent examples include Camostat and Nafamostat, both of which are synthetic serine protease inhibitors. maplespub.com They have been investigated for their ability to inhibit a range of proteases, including trypsin, plasmin, and kallikrein. maplespub.comnih.gov More recently, they have gained attention for their inhibition of Transmembrane Serine Protease 2 (TMPRSS2), an enzyme critical for the entry of certain viruses, including SARS-CoV-2, into host cells. nih.govrsc.orgbiorxiv.org Both Camostat and Nafamostat act as covalent inhibitors, forming a stable intermediate with the enzyme, which effectively blocks its activity. rsc.org In vitro assays have confirmed a dose-dependent inhibition of TMPRSS2 by both drugs, with Nafamostat generally showing higher potency. nih.gov

Another related compound is [N,N-dimethylcarbamoylmethyl 4-(4-guanidinobenzoyloxy)-phenylacetate] methanesulfate, which has been studied for its effects on carcinogenesis, demonstrating the broader therapeutic interest in this class of protease inhibitors. nih.govnih.gov Furthermore, research on derivatives of 6-amidino-2-naphthyl 4-guanidinobenzoate (also known as Nafamostat) has been conducted to explore their inhibitory activities against various proteases and the complement system. nih.gov These investigations highlight the versatility of the guanidinobenzoyloxy scaffold in designing inhibitors for a diverse set of proteases. nih.govpatsnap.comclevelandclinic.org

Structure-Activity Relationship (SAR) Studies for Enzymatic Interactions

Structural Determinants for Inhibitory Potency

Structure-activity relationship (SAR) studies have been crucial in understanding what makes guanidinobenzoate derivatives potent enzyme inhibitors. nih.gov A primary determinant of their inhibitory activity against trypsin-like proteases is the positively charged guanidinium (B1211019) group. This group mimics the side chain of arginine and forms strong interactions, often a salt bridge, with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease. chemrxiv.org

Modifications to other parts of the inhibitor molecule can significantly impact potency and selectivity. For instance, in the development of C-terminal analogs of Camostat as TMPRSS2 inhibitors, it was found that replacing the ester functionality with peptide linkages, while preserving non-covalent binding, disrupted the in vitro protease inhibition. nih.gov This finding is consistent with Camostat's mechanism as an acylating suicide inhibitor. nih.gov Furthermore, replacing aromatic residues with flexible, equivalent-length alkyl chains was shown to be detrimental to drug binding. nih.gov

In the case of 6-amidino-2-naphthyl 4-guanidinobenzoate derivatives, various modifications were synthesized to evaluate their inhibitory effects on a panel of proteases. nih.gov This led to the identification of 6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-benzoate (FUT-187) as a compound with superior anti-complement activity, demonstrating how alterations to the guanidinobenzoate core can tune the biological activity profile. nih.gov

Molecular Docking and In Silico Approaches to Enzyme Binding

Molecular docking and other computational methods have become indispensable tools for visualizing and predicting the binding of guanidinobenzoate inhibitors to their enzyme targets. These in silico approaches provide valuable insights into the specific molecular interactions that govern inhibitor potency and selectivity.

For example, molecular docking studies of Camostat and Nafamostat with a homology model of the TMPRSS2 protease domain have been performed to understand their mechanism of inhibition. chemrxiv.orgnih.gov These studies revealed that the guanidinium group of both inhibitors fits into the S1 pocket and interacts strongly with key residues, particularly the catalytic triad (B1167595) residues His296, Ser441, and importantly, the conserved Asp435 at the base of the pocket. chemrxiv.org The docking analyses showed that Camostat mesylate can form hydrogen bonds with residues such as Tyr337, Asp345, and Ser441, while also engaging in van der Waals interactions with several other residues in the active site. nih.gov

These computational models are further refined and validated using molecular dynamics (MD) simulations, which provide a more dynamic picture of the inhibitor-enzyme complex. nih.gov For TMPRSS2, MD simulations and Markov modeling have been used to describe the binding process of Camostat and Nafamostat, from the initial Michaelis complex to the formation of the covalent inhibitory state. rsc.org Such studies have helped to explain the higher potency of Nafamostat by revealing a more stable non-covalent complex preceding the covalent modification. biorxiv.org These computational insights are crucial for guiding the rational design of new, more potent, and selective protease inhibitors based on the guanidinobenzoate scaffold. nih.gov

Design Principles and Applications in Prodrug Strategies

Conceptual Framework of Prodrug Design for Guanidine-Containing Compounds

The primary goal of designing prodrugs for guanidine-containing compounds is to transiently modify the guanidinium (B1211019) group to overcome physiological barriers, such as intestinal absorption. nih.govnih.gov This is typically achieved by converting the highly basic guanidine (B92328) group into a less polar, more lipophilic moiety. acs.org The prodrug, once absorbed, should then undergo biotransformation to release the active parent drug. youtube.com

A key consideration in this framework is the stability of the prodrug. It must be stable enough to reach the target site but labile enough to be cleaved efficiently to the active form. nih.gov The design of the promoiety, the chemical group attached to the active drug, is therefore critical. For guanidine-containing compounds, this often involves acylation or the formation of other cleavable linkages. nih.govh1.co

Strategies for Enhancing Biopharmaceutical Properties via Prodrug Formation

Several strategies have been developed to enhance the biopharmaceutical properties of drugs containing a guanidine group. These strategies primarily focus on increasing lipophilicity and facilitating transport across biological membranes.

The positive charge of the guanidinium group at physiological pH is a major impediment to its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract. nih.gov By masking this charge, the lipophilicity of the molecule can be significantly increased. acs.org

One effective approach is the formation of guanidine cyclic diimides (GCDIs). This strategy involves the reaction of the guanidine group with a cyclic anhydride (B1165640) to form a lipophilic, uncharged GCDI moiety. nih.govacs.org The lipophilicity of the resulting prodrug can be fine-tuned by selecting anhydrides with varying hydrophobic characteristics. acs.org For Methyl 4-(guanidinomethyl)benzoate, this would involve reacting its guanidine group with a suitable cyclic anhydride. The resulting prodrug would have a masked guanidinium group, leading to a theoretical increase in its ability to permeate biological membranes.

Another strategy involves the complexation of the guanidine-containing compound with cyclodextrins. For instance, isopropoxy benzene (B151609) guanidine (IBG) has shown improved aqueous solubility and bioavailability when complexed with hydroxypropyl-β-cyclodextrin. nih.govtandfonline.com This approach could conceptually be applied to this compound to enhance its pharmaceutical properties. nih.gov

The following table illustrates the potential impact of prodrug strategies on the lipophilicity of a hypothetical guanidine-containing drug.

| Prodrug Strategy | Expected Change in Lipophilicity | Rationale |

| Guanidine Cyclic Diimide (GCDI) Formation | Significant Increase | Masks the positive charge of the guanidinium group, creating a more lipid-soluble molecule. acs.org |

| Acylation | Moderate to Significant Increase | Neutralizes the charge and adds a lipophilic acyl group. nih.gov |

| Complexation with Cyclodextrins | Variable | Can enhance solubility and permeability depending on the specific cyclodextrin (B1172386) and guest molecule. nih.govtandfonline.com |

Once the prodrug has been absorbed, it must be converted back to the active parent drug. This biotransformation can occur through enzymatic or chemical means. youtube.com

Enzymatic cleavage is a common mechanism for prodrug activation. Esterases, for example, are abundant in the body and can hydrolyze ester linkages. nih.gov If this compound were to be modified with an ester-containing promoiety on its guanidine group, these enzymes could facilitate its release. Another example involves the use of γ-glutamyl transpeptidase (γ-GT) to trigger the release of nitric oxide from N-hydroxyguanidine prodrugs. rsc.org

Chemical hydrolysis is another mechanism for drug release. The stability of the prodrug can be designed to be pH-dependent, allowing for cleavage in the specific environment of the target tissue. nih.gov For instance, a prodrug could be designed to be stable in the acidic environment of the stomach but hydrolyze in the neutral pH of the bloodstream. nih.gov The decomposition of arginine methyl ester under neutral conditions is an example of a chemical reaction that can be applied to a prodrug strategy. nih.govh1.co

Case Studies of Related Prodrugs and their Design Rationale

Several successful prodrugs of guanidine-containing compounds serve as a testament to the viability of these design strategies.

A notable example is the development of orally bioavailable prodrugs of guanidino oseltamivir (B103847) carboxylate (GOC), an anti-influenza agent. nih.gov The highly polar guanidine group of GOC was masked using the guanidine cyclic diimide (GCDI) strategy. nih.govacs.org This resulted in a series of OSC-GCDI prodrugs with significantly enhanced lipophilicity and oral bioavailability. nih.govacs.org The absorbed prodrugs were then able to release the active GOC in the bloodstream. nih.gov

Another case involves the synthesis of l-amino acid esters of [3-(hydroxymethyl)phenyl]guanidine (3-HPG) to enhance oral absorption. nih.gov These prodrugs were designed to target the human peptide transporter 1 (hPEPT1) for increased uptake. nih.gov Once inside the cells, the ester bond was cleaved by human valacyclovirase (hVACVase) to release the active 3-HPG. nih.gov

In a different approach, novel water-soluble prodrugs of sparingly soluble drugs like phenytoin (B1677684) and sulfathiazole (B1682510) were designed using a spontaneously cleavable guanidine moiety. nih.govh1.co This strategy utilized a decomposition reaction of arginine methyl ester to release the parent drug under physiological conditions. nih.govh1.co

These case studies demonstrate the power of prodrug design in overcoming the biopharmaceutical challenges associated with guanidine-containing compounds. While no specific prodrugs of this compound are documented in the reviewed literature, these examples provide a strong conceptual basis for how such a molecule could be modified to enhance its therapeutic potential.

Advanced Analytical Research Techniques for Methyl 4 Guanidinomethyl Benzoate

Chromatographic Methodologies for Purity and Quantitative Analysis in Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like methyl 4-(guanidinomethyl)benzoate. Due to the highly basic nature of the guanidine (B92328) group (pKa ≈ 12.5), specialized HPLC methods are often employed for guanidino compounds. sielc.comwikipedia.org One common strategy involves derivatization to enhance UV detection or fluorescence. For instance, various reagents such as ninhydrin, methylglyoxal (B44143), or pyridoin have been used for the post-column or pre-column derivatization of guanidino compounds, allowing for sensitive detection. nih.govnih.govtandfonline.comresearchgate.net

A typical HPLC method for guanidino compounds might utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. tandfonline.comresearchgate.net For example, a study on various guanidino compounds used a Kromasil C-18 column with an isocratic elution of methanol-water-sodium tetraborate (B1243019) buffer, achieving good separation and UV detection at 228 nm after derivatization with pyridoin. tandfonline.com Another method employed a mobile phase of methanol-water-sodium tetraborate buffer-acetonitrile for methylglyoxal derivatives, with UV detection at 275 nm. researchgate.net

Given its structure, this compound could be analyzed using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to effectively retain and separate such polar and basic compounds. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage by coupling the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique can provide molecular weight information and structural details, often without the need for derivatization. nih.govnih.gov For compounds containing a guanidinomethyl group, LC-MS can be used to monitor their presence and quantify them in complex mixtures. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. nih.gov In the synthesis of related radiolabeled agents like N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, HPLC is used for purification and analysis, demonstrating its utility for this class of compounds. nih.gov

Table 1: Example HPLC Conditions for Guanidino Compound Analysis This table is based on methods for general guanidino compounds and serves as a potential starting point for this compound analysis.

| Parameter | Method 1 (Pyridoin Derivatization) tandfonline.com | Method 2 (Methylglyoxal Derivatization) researchgate.net |

| Column | Kromasil C-18, 5 µm | Kromasil C-18, 5 µm |

| Mobile Phase | Methanol-water-sodium tetraborate buffer (0.1 M, pH 8.8) (57:28:15 v/v/v) | Methanol-water-sodium tetraborate buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 228 nm | UV at 275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization to create more volatile analogs is typically required.

Research on the GC-MS analysis of guanidino compounds in biological samples, such as brain tissue, has demonstrated the feasibility of this approach after appropriate derivatization. nih.gov Common derivatization agents for compounds with active hydrogens (like those in the guanidino group) include silylating agents (e.g., TMS, TBDMS) or acylating agents. youtube.com These derivatives increase the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection. youtube.com The resulting mass spectra provide characteristic fragmentation patterns that can be used for structural confirmation and identification by comparison with spectral libraries. youtube.com

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the -CH₂- group, and the methyl protons of the ester group. The protons of the guanidinium (B1211019) group may appear as broad signals due to exchange processes and quadrupole broadening from the nitrogen atoms. For example, in the synthesis of related compounds, ¹H NMR is routinely used to confirm the structure, with chemical shifts reported in δ units. nih.govresearchgate.net The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns would provide information about neighboring protons.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbon of the guanidinium group would also have a characteristic chemical shift.

Mass Spectrometry (MS/MS, TOF-MS) for Molecular Confirmation

Mass spectrometry is critical for confirming the molecular weight and providing information about the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of the molecule with high accuracy.

Electrospray ionization (ESI) is a suitable ionization technique for this polar and basic compound, as it tends to produce the protonated molecule [M+H]⁺. nih.gov Fast atom bombardment (FAB) has also been used for the analysis of guanidino compounds, though it can sometimes lead to the formation of adducts with the matrix. researchgate.net

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation. For instance, studies on the fragmentation of flavonoids and other organic molecules demonstrate how MS/MS can provide detailed structural information. mdpi.com For this compound, characteristic losses would be expected, such as the loss of the methoxy (B1213986) group, the entire ester group, or fragmentation of the guanidino moiety. In the synthesis of related guanidinomethyl-containing compounds, mass spectral data is consistently used to confirm the identity of the products. nih.gov

Table 2: Predicted Spectroscopic Data for this compound This table is predictive and based on general principles of spectroscopy and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, methylene (-CH₂-) protons, methyl (-OCH₃) protons, and broad signals for guanidinium (-NH) protons. |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, methylene carbon, methyl carbon, and guanidinium carbon. |

| HRMS (ESI-TOF) | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula. |

| MS/MS | Characteristic fragmentation pattern showing losses of functional groups. |

Radiochemical Purity Assessment for Labeled Derivatives

In research involving radiolabeled derivatives of this compound, for example with isotopes like ¹¹C, ¹⁸F, or radioiodine, the assessment of radiochemical purity (RCP) is paramount. nih.govnih.gov RCP is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. ymaws.comjsnm.org

The primary method for determining the RCP of radiopharmaceuticals is radio-chromatography, which includes radio-thin-layer chromatography (radio-TLC) and radio-HPLC. ymaws.comnih.gov

In a typical radio-TLC procedure, a small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity along the plate is then measured with a radiation detector. This allows for the separation and quantification of the desired radiolabeled product from radiochemical impurities, such as free radioisotopes or byproducts of the labeling reaction. ymaws.com

Radio-HPLC is a more powerful technique that provides higher resolution and more accurate quantification. ymaws.com In the context of guanidinomethyl-containing radiotracers, such as N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate and its iodinated analogs, radio-HPLC is the standard method for purification and quality control. nih.govnih.govnih.gov A normal-phase or reversed-phase HPLC column is used to separate the radiolabeled product from precursors and impurities. The eluent is passed through a radioactivity detector (and often a UV detector simultaneously) to generate a radiochromatogram. The RCP is calculated from the relative peak areas. For example, the purification of [*I]Boc-SGMIB was achieved using a normal phase HPLC column with an isocratic mobile phase of ethyl acetate/hexanes. nih.gov

Emerging Research Avenues and Future Perspectives for Methyl 4 Guanidinomethyl Benzoate

Innovations in Synthetic Chemistry and Derivatization

The development of novel synthetic routes and derivatization strategies for methyl 4-(guanidinomethyl)benzoate is crucial for expanding its applications. A notable area of innovation has been in the synthesis of radioiodinated derivatives for medical imaging and therapy.

A key derivative, N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), is synthesized for radiolabeling proteins and peptides that are internalized by cells. nih.gov The synthesis involves a multi-step process starting from a tin precursor, N-succinimidyl 4-[N1,N2-bis(tert-butyloxycarbonyl)guanidinomethyl]-3-(trimethylstannyl)benzoate (Boc-SGMTB). This precursor is first radioiodinated to form an intermediate with a protected guanidine (B92328) group, which is then deprotected using trifluoroacetic acid to yield the final product. nih.gov

However, the synthesis of [I]SGMIB has faced challenges, including low radiochemical yields. This has been attributed to steric hindrance from the Boc-protected guanidinomethyl group being positioned ortho to the tin moiety. To address this, researchers have developed an isomeric compound, N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate (iso-[I]SGMIB). nih.gov In this isomer, the bulky guanidinomethyl group is moved to the meta position relative to the tin-bearing carbon, resulting in significantly higher radioiodination yields. nih.gov

Further derivatization strategies have been explored to enhance the detection of related benzoate (B1203000) compounds in biological samples. These methods involve chemical labeling of the phenolic hydroxyl groups with reagents like sulfonyl chlorides to improve sensitivity in mass spectrometry analysis. nih.gov Such approaches could be adapted for the analysis of this compound and its metabolites.

Expanded Applications in Targeted Drug Delivery Systems

The ability to attach this compound derivatives to biomolecules has opened up new possibilities in targeted drug delivery. The primary application in this area is the use of [*I]SGMIB for the radioiodination of monoclonal antibodies (mAbs) and other proteins that are taken up by cells upon binding to their receptors. nih.gov This approach enhances the delivery of radionuclides to tumor cells, improving the efficacy of cancer therapy. nih.gov

The principle behind this targeted delivery is the specific recognition of cancer cells by the monoclonal antibody. Once the antibody, labeled with the radioiodinated SGMIB, binds to a receptor on the cancer cell surface (such as HER2), the entire complex is internalized. nih.gov This traps the radioactive payload inside the cell, leading to localized cell killing with minimal damage to surrounding healthy tissues.

The development of iso-[I]SGMIB has further refined this drug delivery system by providing a more efficient way to label the targeting proteins. nih.gov While both [I]SGMIB and iso-[*I]SGMIB have shown good residualizing capacity within cells, the improved synthesis of the latter makes it a more attractive option for clinical applications. nih.gov The success of these systems has spurred interest in exploring other targeting ligands and drug payloads that could be conjugated with derivatives of this compound.

Novel Biochemical Target Identification and Validation

While much of the research on this compound has focused on its use as a labeling agent, there is an emerging interest in understanding its own potential biochemical targets. The guanidinium (B1211019) group is a common structural motif in molecules that interact with biological systems, often through hydrogen bonding with carboxylate or phosphate (B84403) groups on proteins and nucleic acids.

Derivatives of methyl benzoate have been investigated as inhibitors of the pentose (B10789219) phosphate pathway (PPP), a metabolic pathway crucial for cancer cell proliferation and survival. nih.gov Specifically, methyl 4-aminobenzoates have shown inhibitory effects on glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the PPP. nih.gov Molecular docking studies have suggested that these compounds bind to the active sites of these enzymes, preventing their normal function. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could also interact with these or other metabolic enzymes.

Further research is needed to systematically screen for the biochemical targets of this compound. This could involve techniques such as affinity chromatography, where the compound is immobilized on a solid support to capture interacting proteins from cell extracts. Identifying such targets could reveal novel therapeutic applications for this class of compounds beyond their current use in drug delivery and imaging.

Integration with Multi-Omics and Systems Biology Approaches

The integration of this compound research with multi-omics and systems biology approaches holds the potential to provide a comprehensive understanding of its biological effects. Multi-omics, which includes genomics, proteomics, and metabolomics, can offer a global view of the cellular response to a given compound.

For instance, if novel biochemical targets of this compound are identified, proteomics could be used to study the downstream effects on protein expression and signaling pathways. Similarly, metabolomics could reveal changes in cellular metabolism resulting from the inhibition of key enzymes. researchgate.net

Systems biology would then be employed to integrate these large datasets and construct computational models of the compound's mechanism of action. This could help in predicting its therapeutic efficacy and potential side effects. While direct multi-omics studies on this compound are not yet widely reported, the methodologies are well-established and could be readily applied.

Conceptual Advancements in Molecular Imaging and Therapy

The use of radioiodinated derivatives of this compound, such as [*I]SGMIB, represents a significant conceptual advancement in molecular imaging and therapy, a field often referred to as theranostics. nih.govnih.gov Theranostics involves the use of a single agent for both diagnosis (imaging) and therapy.

In the context of cancer, a monoclonal antibody labeled with a diagnostic radioisotope (e.g., Iodine-123) attached via an SGMIB linker could be used to image the tumor and determine if it expresses the target receptor. If the imaging results are positive, the same antibody can be labeled with a therapeutic radioisotope (e.g., Iodine-131) to treat the tumor. This personalized medicine approach ensures that only patients who are likely to respond to the therapy will receive it.

The development of iso-[*I]SGMIB with its higher radiolabeling yields is a step towards making this theranostic approach more practical and cost-effective for clinical use. nih.gov Future advancements may include the development of derivatives that can chelate metallic radioisotopes, which offer a wider range of imaging and therapeutic properties.

Challenges and Opportunities in Translational Research

The translation of promising research compounds like this compound and its derivatives from the laboratory to clinical practice is fraught with challenges. One of the primary hurdles for its radioiodinated derivatives has been the efficiency of the synthesis, which directly impacts the cost and availability of the final radiolabeled product. nih.gov The development of iso-[*I]SGMIB is a significant step in overcoming this challenge. nih.gov

Another challenge is the need for rigorous preclinical and clinical testing to ensure the safety and efficacy of these new agents. This includes detailed studies on their pharmacokinetics, biodistribution, and potential toxicity.

Q & A

Basic Research Question

- HPLC : Waters XTerra RP18 columns for analyzing radiochemical purity (>95%) .

- ITLC : Silica-impregnated glass fiber plates to confirm absence of free [¹⁸F]fluoride .

- SDS-PAGE/Phosphor Imaging : Verifies nanobody integrity post-labeling .

- Surface Plasmon Resonance (SPR) : Measures HER2-binding affinity (e.g., Kd = 0.29 nM for unlabeled 5F7) .

How do residualizing labels like [¹⁸F]SFBTMGMB compare to traditional agents like [¹⁸F]SFB in preclinical models?

Advanced Research Question

Key Advantage : [¹⁸F]SFBTMGMB combines residualizing properties of SGMIB with PET compatibility of ¹⁸F, improving tumor-to-background ratios in BT474M1 xenografts .

What strategies improve the in vivo stability and targeting efficiency of this compound conjugates?

Advanced Research Question

- PEGylation : Reduces hepatic uptake and enhances blood circulation time .

- Dosage Optimization : Specific activity of 74–444 MBq/mg balances signal intensity and toxicity .

- Metabolite Analysis : PD-10 desalting columns remove unbound [¹⁸F]fluoride from biodistribution samples .

How do structural modifications (e.g., triazole rings) influence the physicochemical properties of this compound?

Advanced Research Question

The triazole ring introduced via click chemistry:

- Polarity : Enhances water solubility, critical for in vivo applications .

- Metabolic Stability : Resists enzymatic degradation compared to ester-linked analogs .

- Radiolabeling Efficiency : sp³-hybridized fluorobutyl chains simplify [¹⁸F] incorporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.